4,5-dimethyl-1,3-dihydropyrrol-3-ide-2-carboxylic acid
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Overview
Description
4,5-Dimethyl-1,3-dihydropyrrol-3-ide-2-carboxylic acid is a heterocyclic organic compound It features a pyrrole ring substituted with two methyl groups at the 4 and 5 positions and a carboxylic acid group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-1,3-dihydropyrrol-3-ide-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable diketone with an amine, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and functionalization processes .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-1,3-dihydropyrrol-3-ide-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4,5-Dimethyl-1,3-dihydropyrrol-3-ide-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-1,3-dihydropyrrol-3-ide-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .
Comparison with Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Pyrrole Derivatives: Compounds like 2,4-dimethyl-3-ethyl-1H-pyrrole have similar structural features and chemical reactivity.
Uniqueness: 4,5-Dimethyl-1,3-dihydropyrrol-3-ide-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8NO2- |
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Molecular Weight |
138.14 g/mol |
IUPAC Name |
4,5-dimethyl-1,3-dihydropyrrol-3-ide-2-carboxylic acid |
InChI |
InChI=1S/C7H8NO2/c1-4-3-6(7(9)10)8-5(4)2/h8H,1-2H3,(H,9,10)/q-1 |
InChI Key |
LQALRZXRNJCVHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=[C-]1)C(=O)O)C |
Origin of Product |
United States |
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